

# An In-depth Technical Guide to Pyrisulfoxin B: Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Pyrisulfoxin B*

Cat. No.: *B1247954*

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## Abstract

**Pyrisulfoxin B**, a naturally occurring 2,2'-bipyridine derivative, has garnered interest within the scientific community due to its cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure and, for the first time, the elucidated stereochemistry of **Pyrisulfoxin B**. It includes a detailed summary of its physicochemical and biological data, protocols for its isolation and characterization, and a discussion of its potential mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and oncology drug discovery.

## Chemical Structure and Properties

**Pyrisulfoxin B** is a heterocyclic compound featuring a 2,2'-bipyridine core. The systematic IUPAC name for **Pyrisulfoxin B** is 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile. Its molecular formula is  $C_{13}H_{11}N_3O_2S$ , with a molecular weight of 273.31 g/mol <sup>[1]</sup> The key structural features include a methoxy group at the 4-position, a methylsulfinyl (sulfoxide) group at the 3-position, and a nitrile group at the 6-position of one of the pyridine rings. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.

## Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **Pyrisulfoxin B**.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> S	[1]
Molecular Weight	273.31 g/mol	[1]
IUPAC Name	4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile	
CAS Number	238753-06-5	[1]
Appearance	White amorphous powder	
HRESIMS (S-enantiomer)	m/z 274.0650 [M + H] <sup>+</sup> (calcd for C <sub>13</sub> H <sub>12</sub> N <sub>3</sub> O <sub>2</sub> S, 274.0645)	
UV (MeOH) λ <sub>max</sub> (log ε) (S-enantiomer)	240 (3.58), 289 (3.47) nm	
<sup>1</sup> H and <sup>13</sup> C NMR	See Tables in cited reference	

## Stereochemistry

The stereochemistry of **Pyrisulfoxin B** is defined by the chiral sulfoxide center. The absolute configuration of the enantiomers has been determined through the analysis of their electronic circular dichroism (ECD) spectra. The dextrorotatory enantiomer has been assigned the (S) configuration at the sulfur atom.

## Enantiomers of Pyrisulfoxin B

Enantiomer	Specific Rotation [α] <sup>14</sup> D (c 0.25, MeOH)	ECD (0.92 mM, MeOH) λ <sub>max</sub> (Δε)
(S)-(+)-Pyrisulfoxin B	+22.4	214 (-2.9), 243 (-2.1), 293 (+1.8) nm
(R)-(-)-Pyrisulfoxin B	Not reported	Not reported

## Biological Activity

**Pyrisulfoxin B** has demonstrated cytotoxic activity against a panel of human cancer cell lines. The racemic mixture and the purified enantiomers have been evaluated, revealing potent growth-inhibitory effects.

## In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC<sub>50</sub> in  $\mu\text{M}$ ) of racemic ( $\pm$ )-**Pyrisulfoxin B** against various cancer cell lines.

Cell Line	Cancer Type	( $\pm$ )-Pyrisulfoxin B IC <sub>50</sub> ( $\mu\text{M}$ )
HCT-116	Colon Carcinoma	Data not available
HT-29	Colorectal Adenocarcinoma	Data not available
BXPC-3	Pancreatic Adenocarcinoma	Data not available
P6C	Pancreatic Cancer	Data not available
MCF-7	Breast Adenocarcinoma	Data not available

Note: While the reference mentions that racemic pyrisulfoxins A and B were purified and tested, specific IC<sub>50</sub> values for **Pyrisulfoxin B** were not explicitly provided in the abstract. The reference should be consulted for detailed data.

## Experimental Protocols

### Isolation of Pyrisulfoxin B from *Streptomyces albolongus* EA12432

The following protocol is based on the methodology described for the isolation of pyrisulfoxins from the endophytic actinobacterium *Streptomyces albolongus* EA12432.

#### 4.1.1. Fermentation and Extraction

- Prepare a seed culture by inoculating spores of *S. albolongus* EA12432 into a liquid medium containing soluble starch, KNO<sub>3</sub>, K<sub>2</sub>HPO<sub>4</sub>·3H<sub>2</sub>O, MgSO<sub>4</sub>·7H<sub>2</sub>O, FeSO<sub>4</sub>, and NaCl in

seawater.

- Incubate the seed culture at 28°C with shaking for 5 days.
- Inoculate the seed culture into a solid rice medium and incubate statically at 28°C for 30 days.
- Extract the fermented rice culture with ethyl acetate (EtOAc) four times.
- Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield the crude extract.

#### 4.1.2. Purification

- Subject the crude extract to silica gel column chromatography using a gradient elution system.
- Further purify the fractions containing **Pyrisulfoxin B** using reversed-phase HPLC.
- Separate the racemic mixture of (±)-**Pyrisulfoxin B** into its individual enantiomers using a chiral HPLC column.

## Characterization

- Determine the structure of the purified compounds using spectroscopic methods, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRESIMS.
- Determine the absolute configuration of the enantiomers by comparing their experimental ECD spectra with calculated ECD spectra.

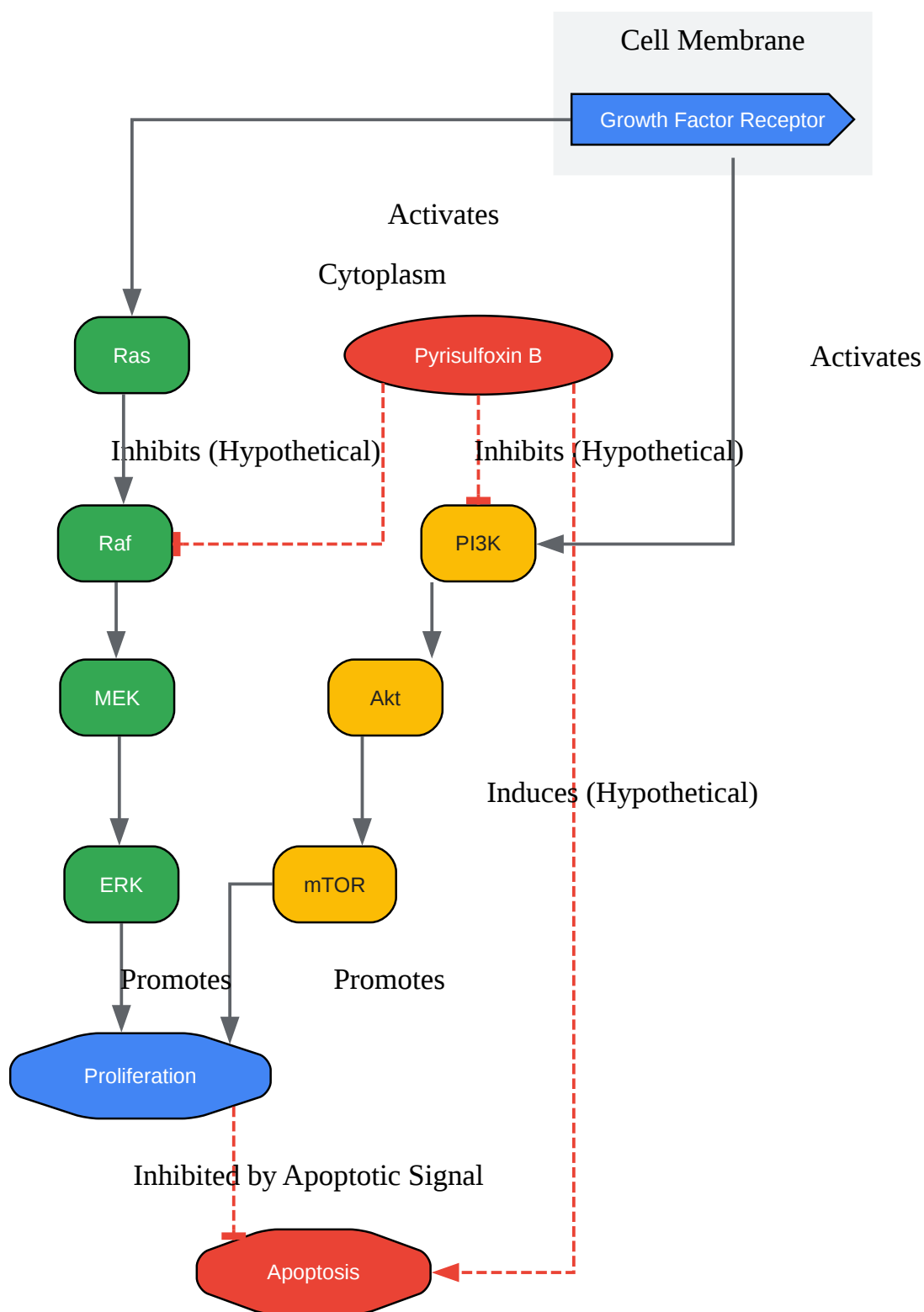
## Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for **Pyrisulfoxin B** has not yet been fully elucidated. However, based on the cytotoxic activity of other 2,2'-bipyridine derivatives, it is plausible that **Pyrisulfoxin B** may induce apoptosis in cancer cells. Many cytotoxic agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and death.

Given that many anticancer agents target the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer, a hypothetical mechanism for **Pyrisulfoxin B** could involve the inhibition of one or more components of these cascades.<sup>[2][3][4][5]</sup> The 2,2'-bipyridine scaffold is known to chelate metal ions, which could be a mechanism for inhibiting metalloenzymes involved in these signaling pathways.

## Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential, though unconfirmed, mechanism of action where **Pyrisulfoxin B** could interfere with cancer cell signaling.

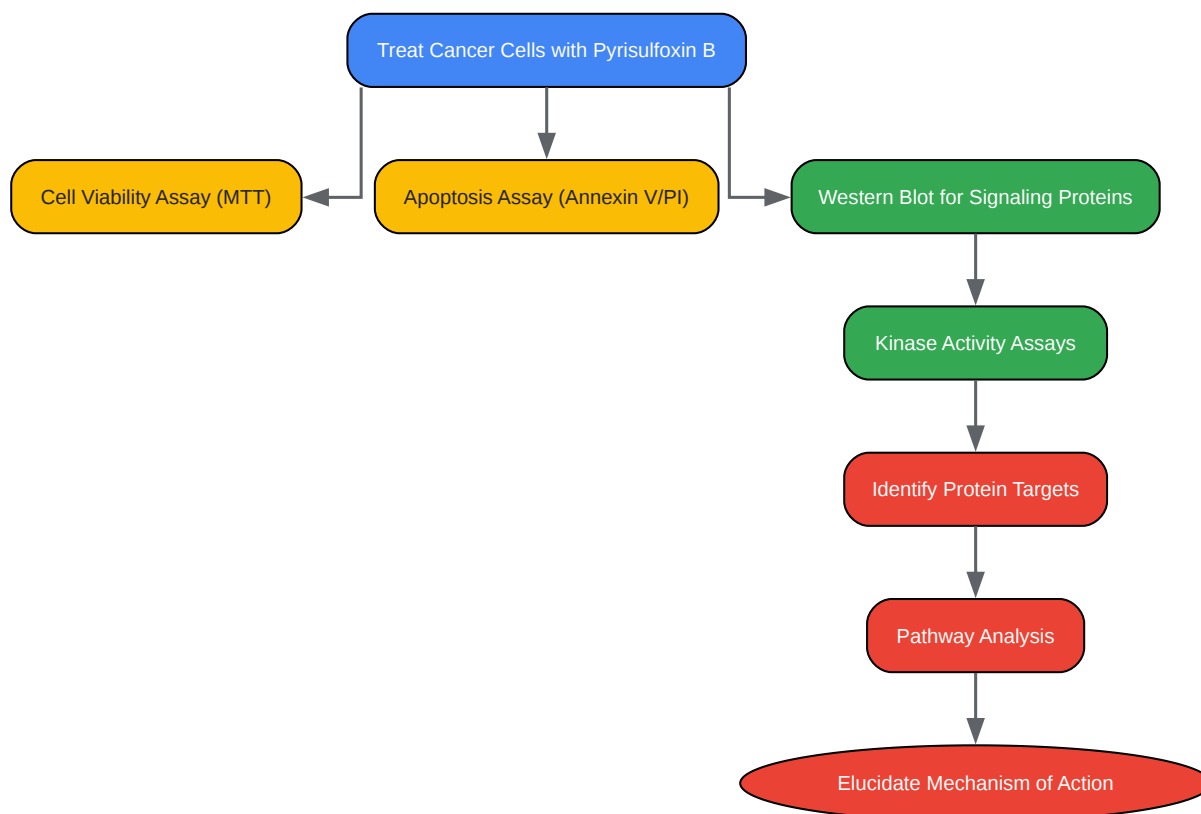


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Caption: Hypothetical signaling pathways potentially targeted by **Pyrissulfoxin B**.

## Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of **Pyrisulfoxin B**, the following experimental workflow is proposed.



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Caption: Proposed workflow for elucidating the mechanism of action of **Pyrisulfoxin B**.

## Conclusion and Future Directions

**Pyrisulfoxin B** is a chiral, cytotoxic natural product with a well-defined chemical structure. The elucidation of its absolute stereochemistry opens new avenues for structure-activity relationship studies and the development of more potent and selective analogs. Future research should

focus on the total synthesis of **Pyrisulfoxin B** and its enantiomers to enable more extensive biological evaluation. Furthermore, in-depth studies are required to unravel its precise mechanism of action and to identify its molecular targets within cancer cells. Such investigations will be crucial for assessing the therapeutic potential of **Pyrisulfoxin B** and its derivatives as novel anticancer agents.

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